molecular formula C25H22O6 B5484599 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate

5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate

Cat. No.: B5484599
M. Wt: 418.4 g/mol
InChI Key: LAZREKKKJARZOH-NTCAYCPXSA-N
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Description

“5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate” is a chemical compound. Its molecular formula is C26H24O7 and it has an average mass of 448.465 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-methoxybenzohydrazide can be synthesized from methyl 2-methoxybenzoate, which can then be treated with different arylaldehydes to afford a range of compounds .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods . The compound has a complex structure with multiple methoxy (–OCH3) and acryloyl (C3H3O) groups attached to phenyl rings .

Future Directions

The future directions for research on this compound could include further studies to develop it as a potential antidiabetic drug . Additionally, its potential cytotoxic activity against breast cancer through ERα inhibition could also be explored .

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6/c1-28-18-13-14-19(21(26)15-12-17-8-4-6-10-22(17)29-2)24(16-18)31-25(27)20-9-5-7-11-23(20)30-3/h4-16H,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZREKKKJARZOH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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